molecular formula C18H11ClFN3O2S B2815155 (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 608493-02-3

(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B2815155
CAS No.: 608493-02-3
M. Wt: 387.81
InChI Key: CSPFXNUYJPAXDJ-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-(2-Chloro-6-fluorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazol-6-one core substituted with a 2-chloro-6-fluorobenzylidene group at the 5-position and a 4-methoxyphenyl group at the 2-position.

Properties

IUPAC Name

(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN3O2S/c1-25-11-7-5-10(6-8-11)16-21-18-23(22-16)17(24)15(26-18)9-12-13(19)3-2-4-14(12)20/h2-9H,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPFXNUYJPAXDJ-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C=CC=C4Cl)F)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The compound's chemical structure can be represented as follows:

C24H20ClFN3O2SC_{24}H_{20}ClFN_3O_2S

This structure includes a thiazole ring fused with a triazole moiety, which is known to enhance biological activity through various mechanisms.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including condensation reactions and cyclization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazolo-triazole derivatives. For instance, compounds similar to (5Z)-5-(2-chloro-6-fluorobenzylidene) have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 10 to 50 µg/mL, indicating potent antibacterial effects.

Anticancer Activity

Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit cytotoxicity against various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values for these compounds ranged from 5 to 20 µM, demonstrating their potential as anticancer agents.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : By intercalating into DNA strands.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

Case Study 1: Antibacterial Evaluation

A recent study evaluated the antibacterial efficacy of a series of thiazolo-triazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that the derivative with the chloro-fluorobenzylidene group exhibited superior antibacterial activity compared to other derivatives.

CompoundMIC (µg/mL)Bacterial Strain
A15Staphylococcus aureus
B25Escherichia coli
C10Staphylococcus aureus

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 cells showed that treatment with (5Z)-5-(2-chloro-6-fluorobenzylidene) resulted in significant cell death compared to control groups. Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, suggesting apoptosis.

Treatment Concentration (µM)% Cell Viability
0100
575
1050
2030

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Analogs

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Biological Activity
Target Compound 2-Cl-6-F-benzylidene (5), 4-OMe-Ph (2) Not reported Not reported Under investigation
(5E)-2-(4-Cl-Ph)-5-(3-F-benzylidene)-thiazolo[...] () 3-F-benzylidene (5), 4-Cl-Ph (2) Not reported Not reported Anticancer (preliminary)
(5Z)-5-(2-Cl-6-F-benzylidene)-2-(3-Me-Ph)-thiazolo[...] () 2-Cl-6-F-benzylidene (5), 3-Me-Ph (2) Not reported Not reported Not reported
(Z)-5-(Substituted benzylidene)-2-(aryl amino)thiazol-4(5H)-one () Varied benzylidene/aryl amino groups 176–280 54–71 Antimicrobial, anticancer
5-Arylidene-thiazolo[3,2-b][1,2,4]triazol-6-ones () Electron-withdrawing substituents 189–250 49–68 Enhanced anticancer activity
5-[(Z)-2,3-Dimethoxybenzylidene]-thiazolo[...] () 2,3-diOMe-benzylidene (5) Not reported Not reported Crystallographically studied

Key Observations:

  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) on the benzylidene moiety (as in the target compound) enhance electrophilicity and may improve interactions with biological targets, as seen in analogs with anticancer activity .
  • Z/E Isomerism : The Z-configuration in the target compound and analogs (e.g., ) stabilizes planar conformations, which are favorable for π-stacking in crystal lattices and binding to hydrophobic enzyme pockets .

Physicochemical Properties

  • Melting Points : Analogs with halogenated benzylidene groups (e.g., 5f in : >280°C) exhibit higher melting points than those with alkyl or alkoxy substituents (e.g., 5g: 176–178°C), attributed to stronger intermolecular halogen bonding .
  • Solubility: The 4-methoxyphenyl group in the target compound likely improves solubility in polar solvents compared to analogs with non-polar substituents (e.g., 3-Me-Ph in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.